2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydro-1H-imidazole core substituted with two distinct groups:
- A 2,3-dimethoxybenzoyl group at position 1, introducing methoxy substituents that enhance lipophilicity and influence electronic interactions.
For example, 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole (a simpler analog) is synthesized via reaction of 4-bromobenzaldehyde with ethylenediamine in high yield (90%) .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSLHQHTSNWKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple stepsThe reaction conditions often involve the use of alkaline media and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of imidazole compounds exhibit significant antibacterial activity. For instance, sulfone and sulfoxide substituted heterocyclic urea compounds have shown promising antibacterial effects against various pathogens . The presence of the sulfanyl group in the compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy.
Antiviral Activity
Recent studies have highlighted the antiviral properties of imidazole derivatives. For example, a study on imidazo[2,1-b]thiazole derivatives demonstrated their effectiveness against multiple viruses, including those responsible for respiratory infections . The structural features of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole may similarly contribute to its antiviral potential.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research on related compounds has shown that imidazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer types . The combination of the imidazole ring with specific substituents may enhance these properties.
Synthetic Methodologies
The synthesis of imidazole derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The compound can be synthesized through a series of reactions involving:
- Formation of the imidazole ring via cyclization.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Attachment of the benzoyl moiety via acylation methods.
These synthetic routes are crucial for optimizing yield and purity, as well as for modifying the compound to enhance its biological activity.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .
Case Study 2: Antiviral Efficacy
In another investigation, imidazo[2,1-b]thiazole derivatives were tested against viral strains in vitro. The study found that specific modifications to the imidazole structure led to enhanced antiviral activity against viruses such as Coxsackie B4 and Feline coronavirus . This highlights the importance of structural optimization in developing effective antiviral agents.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and sulfanyl linkage play crucial roles in binding to these targets, while the dimethoxybenzoyl moiety may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Comparable Compounds
Structural and Electronic Comparisons
- Core Variations : The dihydroimidazole ring (partially saturated) in the target compound contrasts with fully aromatic imidazole cores (e.g., ), affecting planarity and electron distribution. Saturation may enhance conformational flexibility for receptor binding.
- Substituent Effects: Bromophenyl Groups: Present in all listed compounds, bromine’s electronegativity may facilitate halogen bonding in biological targets . Sulfanyl vs. Benzoyl vs. Alkoxy: The 2,3-dimethoxybenzoyl group in the target compound increases steric bulk compared to alkoxy substituents (e.g., hexyloxy in ), possibly affecting membrane permeability.
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a well-known heterocyclic compound with diverse biological activities. This article reviews the biological activity associated with this specific compound, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Imidazole Derivatives
Imidazole derivatives are recognized for their broad spectrum of biological activities, including antibacterial , antifungal , anti-inflammatory , and antitumor properties. The structural modifications in imidazole compounds significantly influence their biological efficacy and specificity towards various targets in biological systems .
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group and a dimethoxybenzoyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 |
| Streptomycin (control) | 28 |
The above table illustrates the antimicrobial efficacy of the compound compared to a standard antibiotic .
Antitumor Activity
Imidazole derivatives have also been investigated for their antitumor potential. Research indicates that certain analogs can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that hydrophobic substituents at specific positions enhance the inhibitory activity against FT .
The biological activities of imidazole derivatives are often attributed to their ability to interact with various biomolecules. The proposed mechanisms include:
- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in critical metabolic pathways.
- Membrane Disruption : Some imidazoles disrupt microbial membranes, leading to cell lysis.
- Receptor Modulation : Certain derivatives may interact with cellular receptors influencing signaling pathways related to inflammation and cancer progression.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of several imidazole derivatives against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that modifications at the 4-position of the benzene ring significantly enhanced antibacterial activity .
- Antitumor Efficacy in Animal Models : In vivo studies demonstrated that specific imidazole derivatives exhibited significant tumor regression in mouse models bearing human tumor xenografts. The compounds showed a dose-dependent response in inhibiting tumor growth .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of imidazole derivatives often involves multi-step reactions, such as condensation, cyclization, or nucleophilic substitution. For analogous compounds (e.g., 2-(4-bromophenyl)-substituted imidazoles), sonochemical methods under controlled temperature (e.g., 50–60°C) and solvent systems (e.g., ethanol or DMF) have been effective . Optimization should focus on:
- Catalyst selection : Use phase-transfer catalysts or sonication to enhance reaction efficiency.
- Reaction time : Monitor via TLC or HPLC to minimize side products.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating pure crystalline products .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 2,3-dimethoxybenzoyl group will show aromatic protons at δ 6.8–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm, while the 4-bromophenyl moiety exhibits deshielded protons near δ 7.3–7.6 ppm .
- IR spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
- Elemental analysis : Validate C, H, N content (e.g., theoretical vs. experimental %C deviation < 0.3%) .
Q. What are the key reactivity patterns of the sulfanyl and benzoyl groups in this compound under varying pH or temperature conditions?
- Methodological Answer : The sulfanyl group is prone to oxidation (e.g., forming sulfoxides/sulfones) under acidic or oxidative conditions, while the benzoyl group may undergo hydrolysis in basic media. To study:
- pH-dependent stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h) followed by HPLC-MS to identify degradation products .
- Thermal analysis : Use DSC/TGA to determine melting points (e.g., 152–154°C for similar imidazoles) and decomposition thresholds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) predict regioselectivity in derivatization reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) can model transition states and electron density maps. For example:
- Reaction path search : Use the ICReDD approach to simulate nucleophilic attack at the sulfanyl vs. benzoyl sites, incorporating solvent effects (e.g., PCM model for ethanol) .
- DFT-based Fukui indices : Identify electrophilic/nucleophilic hotspots to predict sites for functionalization (e.g., bromophenyl vs. imidazole ring) .
Q. How should researchers address contradictory data in catalytic activity or biological assays for this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables:
- Factorial design : Test interactions between solvent polarity, catalyst loading, and temperature on reaction yield .
- Response surface methodology (RSM) : Optimize conflicting parameters (e.g., high yield vs. low byproduct formation) using software like Minitab or JMP .
- Validation : Replicate assays under controlled conditions (e.g., fixed humidity for hygroscopic compounds) .
Q. What advanced in vitro/in silico strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine biophysical and computational tools:
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for high-priority targets (e.g., BLT2 receptors, as seen in related bromophenyl derivatives) .
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in hepatic microsomes, informing toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
